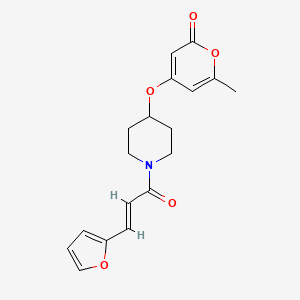

![molecular formula C16H12F3NO4 B2501264 2-(2-{[4-(三氟甲氧基)苯基]氨基羰基}苯基)乙酸 CAS No. 667887-30-1](/img/structure/B2501264.png)

2-(2-{[4-(三氟甲氧基)苯基]氨基羰基}苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

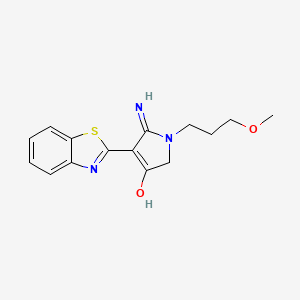

The compound 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid is a derivative of phenylacetic acid, where the phenyl ring is substituted with a trifluoromethoxy group and a carbamoyl group. This structure is related to various compounds that have been studied for their potential in medicinal chemistry, such as anti-inflammatory agents and intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds between carboxylic acids and amines. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation, which could be a relevant method for synthesizing compounds similar to the one . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized, indicating that the introduction of halogen substituents can enhance biological activity .

Molecular Structure Analysis

Vibrational spectroscopic investigations, along with computational studies, have been conducted on similar molecules. For example, 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate has been studied using Gaussian09 software to optimize its molecular structure and vibrational frequencies . Such studies provide insights into the stability of the molecule, charge transfer, and potential for nonlinear optical properties, which could be relevant for the compound as well .

Chemical Reactions Analysis

The chemical reactivity of phenylacetic acid derivatives can be complex. For instance, the crystal structures of related compounds have shown that hydrogen bonding plays a significant role in their reactivity and interactions . The presence of carboxylic acid groups can lead to the formation of dimers or polymers through hydrogen bonding, which could also be expected for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the trifluoromethoxy group could impart unique electronic properties due to its strong electron-withdrawing effect. The carbamoyl group could also affect the acidity of the adjacent carboxylic acid, potentially altering solubility and reactivity. The anti-inflammatory activity of similar compounds suggests that the substitution pattern on the phenyl ring is crucial for biological activity, which could be an important consideration for the compound .

科学研究应用

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results : Organoboranes have been used in a wide range of natural product syntheses .

-

Synthesis of Aryl Derivatives

- Field : Organic Synthesis

- Application : 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of 2-trifluoromethyl aryl or heteroaryl derivatives .

-

Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

- Field : Medicinal Chemistry

- Application : 2-(Trifluoromethyl)phenylacetic acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of potential antithrombotics and lipoxygenase inhibitors .

-

Synthesis of Biologically Active Molecules

- Field : Bioorganic Chemistry

- Application : 4-(Trifluoromethoxy)phenylboronic acid is a reactant involved in the synthesis of biologically active molecules . These include lactate dehydrogenase inhibitors for use against cancer cell proliferation, nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, PA-824 analogs for use as antituberculosis drugs, and modulators of survival motor neuron protein .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of biologically active molecules .

-

Protodeboronation of Pinacol Boronic Esters

- Field : Organic Synthesis

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of products via protodeboronation .

- Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

- Field : Organic Synthesis

- Application : 2-(Trifluoromethyl)phenylboronic acid can be used in reactions to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .

属性

IUPAC Name |

2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-7-5-11(6-8-12)20-15(23)13-4-2-1-3-10(13)9-14(21)22/h1-8H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXWDSDNZTLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

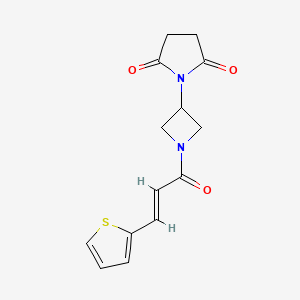

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

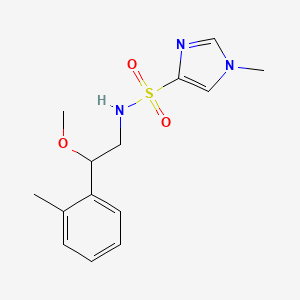

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

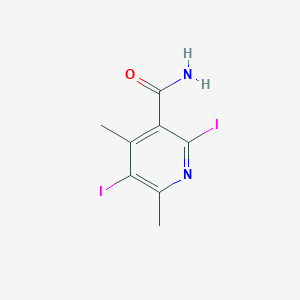

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)